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Cat. No.: B1325168 Get Quote

An In-depth Technical Guide on 2-(2,5-Dimethylphenoxy)-3-nitropyridine

This technical guide provides a detailed overview of the molecular structure, and physico-

chemical properties of 2-(2,5-Dimethylphenoxy)-3-nitropyridine, a compound of interest for

researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
2-(2,5-Dimethylphenoxy)-3-nitropyridine is an aromatic ether derivative. Its structure

consists of a 2,5-dimethylphenyl group linked to a 3-nitropyridine ring via an oxygen atom. The

presence of the nitro group, a strong electron-withdrawing group, and the dimethylphenoxy

moiety significantly influences the electronic properties and reactivity of the molecule.

While specific experimental data for the 2,5-dimethylphenoxy isomer is not readily available,

the properties of its isomers, such as 2-(2,3-Dimethylphenoxy)-3-nitropyridine, provide valuable

insights. The molecular formula for this class of isomers is C13H12N2O3, with a corresponding

molecular weight of approximately 244.25 g/mol .[1]

Table 1: Physicochemical Properties of 2-(Dimethylphenoxy)-3-nitropyridine Isomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1325168?utm_src=pdf-interest
https://www.benchchem.com/product/b1325168?utm_src=pdf-body
https://www.benchchem.com/product/b1325168?utm_src=pdf-body
https://www.benchchem.com/product/b1325168?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB4734497.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C13H12N2O3 [1]

Molecular Weight 244.25 g/mol [1]

CAS Number

76893-55-5 (for 2-(2,3-

dimethylphenoxy)-3-

nitropyridine)

[1]

Potential Synthetic Pathway
The synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine can be conceptualized through a

nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers

involves the reaction of a halogenated pyridine with a phenoxide. A plausible experimental

workflow is outlined below.
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Caption: Proposed synthetic workflow for 2-(2,5-Dimethylphenoxy)-3-nitropyridine.
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Experimental Protocol: Hypothetical Synthesis
The following outlines a potential experimental protocol for the synthesis of 2-(2,5-
Dimethylphenoxy)-3-nitropyridine based on the SNAr reaction pathway.

Reactant Preparation: In a dry reaction vessel, dissolve 2,5-dimethylphenol in a suitable

aprotic polar solvent such as dimethylformamide (DMF).

Deprotonation: Add a slight molar excess of a mild base, such as potassium carbonate, to

the solution. Stir the mixture at room temperature to facilitate the formation of the potassium

2,5-dimethylphenoxide.

Nucleophilic Substitution: To the phenoxide solution, add an equimolar amount of 2-chloro-3-

nitropyridine.

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to

120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into

cold water to precipitate the crude product.

Purification: Collect the solid product by filtration and wash it with water. Further purify the

crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by

column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Logical Relationships in
Drug Discovery
Compounds with nitropyridine scaffolds are of significant interest in medicinal chemistry due to

their diverse biological activities. The logical workflow for investigating a novel compound like

2-(2,5-Dimethylphenoxy)-3-nitropyridine in a drug discovery context is depicted below.
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Caption: A generalized workflow for preclinical drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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